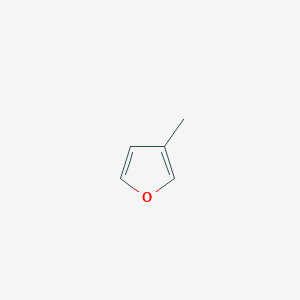

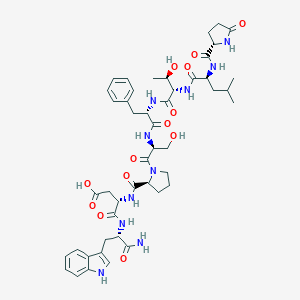

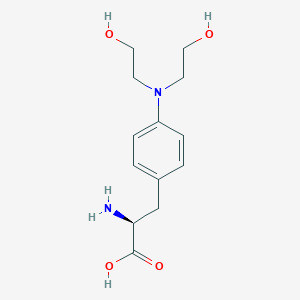

![molecular formula C17H20N4O3S B129948 3-[(Aminocarbonyl)amino]-5-[4-(4-morpholinylmethyl)phenyl]-2-thiophenecarboxamid CAS No. 494772-86-0](/img/structure/B129948.png)

3-[(Aminocarbonyl)amino]-5-[4-(4-morpholinylmethyl)phenyl]-2-thiophenecarboxamid

Übersicht

Beschreibung

- The compound downregulates the expression of proinflammatory cytokines (such as IL-6) and chemokines (like MCP-1). Notably, it exhibits anti-inflammatory effects against meningitis induced by Streptococcus suis .

CAY10657: is an inhibitor of the .

Wissenschaftliche Forschungsanwendungen

- CAY10657 findet Anwendungen in verschiedenen wissenschaftlichen Bereichen:

Chemie: Sein Potenzial als NF-κB-Inhibitor macht es für die Untersuchung zellulärer Signalwege relevant.

Biologie: Forscher können seine Auswirkungen auf Immunantworten und Entzündungen untersuchen.

Medizin: Die Untersuchung seiner entzündungshemmenden Eigenschaften könnte für die Behandlung von entzündlichen Erkrankungen wertvoll sein.

Wirkmechanismus

- Der genaue Mechanismus, durch den CAY10657 seine Wirkungen entfaltet, bleibt unklar.

- Es interferiert wahrscheinlich mit der NF-κB-Signalübertragung und beeinflusst die nachgeschaltete Genexpression und die Immunantwort.

Vorbereitungsmethoden

- Unfortunately, specific synthetic routes and reaction conditions for CAY10657 are not readily available in the literature.

- it’s worth noting that CAY10657 is likely an inhibitor of IKK2 kinase .

Analyse Chemischer Reaktionen

- Die genauen Arten von Reaktionen, die CAY10657 durchläuft (Oxidation, Reduktion, Substitution usw.), bleiben ungeklärt.

- Häufige Reagenzien und Bedingungen, die mit seiner Synthese verbunden sind, sind nicht dokumentiert.

- Hauptprodukte, die aus Reaktionen mit CAY10657 gebildet werden, werden nicht explizit berichtet.

Wirkmechanismus

- The precise mechanism by which CAY10657 exerts its effects remains elusive.

- It likely interferes with NF-κB signaling, impacting downstream gene expression and immune responses.

Vergleich Mit ähnlichen Verbindungen

- Leider sind in den verfügbaren Informationen keine spezifischen ähnlichen Verbindungen explizit aufgeführt.

Eigenschaften

IUPAC Name |

3-(carbamoylamino)-5-[4-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O3S/c18-16(22)15-13(20-17(19)23)9-14(25-15)12-3-1-11(2-4-12)10-21-5-7-24-8-6-21/h1-4,9H,5-8,10H2,(H2,18,22)(H3,19,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOWJKFWTFZWXHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)C3=CC(=C(S3)C(=O)N)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20433477 | |

| Record name | 3-[(Aminocarbonyl)amino]-5-[4-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494772-86-0 | |

| Record name | 3-[(Aminocarbonyl)amino]-5-[4-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

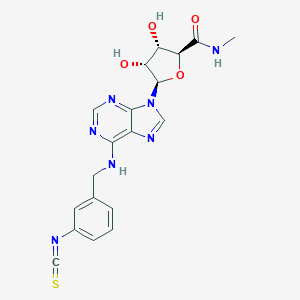

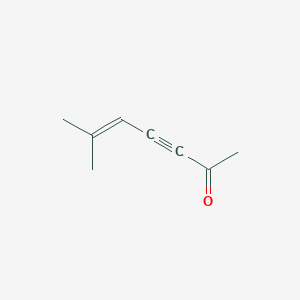

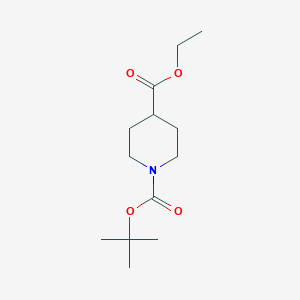

![(NZ)-N-(1-azabicyclo[2.2.1]heptan-3-ylidene)hydroxylamine](/img/structure/B129870.png)

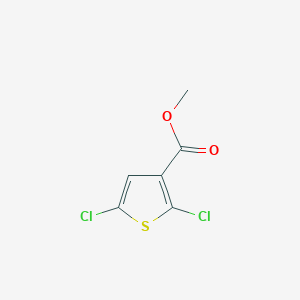

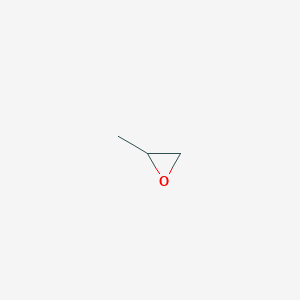

![3-Buten-2-one, 3-[(acetyloxy)methyl]-(9CI)](/img/structure/B129885.png)

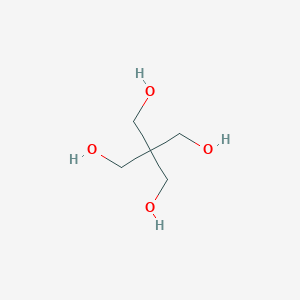

![3-Amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B129888.png)